molecular formula C10H11NO2 B2918736 methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate CAS No. 293737-30-1

methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate

Cat. No. B2918736
CAS RN: 293737-30-1
M. Wt: 177.203
InChI Key: URORFKDEPJFPOV-SECBINFHSA-N
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Description

“Methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate” is a compound that likely belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The “(2R)” notation indicates that the compound is a chiral molecule and its configuration at the 2nd carbon atom is ‘R’ (Rectus). The “methyl carboxylate” functional group suggests that it might be a derivative of carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring and a methyl carboxylate group. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring and the carboxylate group. The indole ring is electron-rich and could undergo electrophilic substitution reactions . The carboxylate group might participate in esterification or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents . The exact properties would need to be determined experimentally.

Scientific Research Applications

Anticancer Activity

Methyl indole-3-carboxylate derivatives, analogous to the chemical , have shown promise in inhibiting the growth of various cancer cell lines, including melanoma, renal, and breast cancers. These findings highlight the potential of methyl indole derivatives in the development of antitumor agents (Niemyjska et al., 2012).

Conformational Studies in Peptides

Conformationally constrained tryptophan derivatives, closely related to methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate, have been synthesized for use in peptide and peptoid conformation elucidation studies. These derivatives help in understanding peptide structure and function by limiting side chain flexibility (Horwell et al., 1994).

High-Temperature Organic Synthesis

Research has explored the use of high-temperature aqueous media for various synthetic organic reactions, including the decarboxylation of indole-2-carboxylic acid, a compound structurally similar to methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate. This approach offers potential in developing new synthetic methods and processes (An et al., 1997).

Chemical Interaction Studies

Studies have investigated the interaction of indole derivatives with other chemical entities, such as methylglyoxal. This research can provide insights into chemical reactions and mechanisms relevant in various fields, including food science and organic chemistry (Zadeh & Yaylayan, 2020).

Novel Synthetic Methods

Innovative synthetic methods have been developed for producing various indole-3-carboxylic acid derivatives, demonstrating the versatility and importance of these compounds in organic synthesis (Melkonyan et al., 2008).

Spectroscopic and Computational Studies

Spectroscopic and computational analyses, such as FT-IR, FT-Raman, UV, and NMR profiling, have been conducted on indole derivatives, offering valuable information for the development of biologically active molecules (Almutairi et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

The study of indole derivatives is a vibrant field due to their prevalence in biologically active compounds. Future research could explore the synthesis, reactivity, and biological activity of this compound and its derivatives .

properties

IUPAC Name

methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URORFKDEPJFPOV-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate

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